1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile
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Overview
Description
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile is a chemical compound that features a thiazole ring substituted with a bromine atom at the 5-position and a cyclohexanecarbonitrile group at the 2-position. The thiazole ring is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms, which contributes to its unique chemical properties and reactivity .
Preparation Methods
The synthesis of 1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.
Bromination: The thiazole ring is then brominated at the 5-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Cyclohexanecarbonitrile Substitution: The final step involves the substitution of the 2-position of the thiazole ring with a cyclohexanecarbonitrile group, which can be achieved through nucleophilic substitution reactions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like LiAlH4, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials, including dyes and polymers
Mechanism of Action
The mechanism of action of 1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The bromine atom and the nitrile group also contribute to the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
1-(5-Bromothiazol-2-yl)cyclohexanecarbonitrile can be compared with other thiazole derivatives, such as:
1-(5-Chloro-1,3-thiazol-2-yl)cyclohexanecarbonitrile: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
1-(5-Methyl-1,3-thiazol-2-yl)cyclohexanecarbonitrile: Contains a methyl group instead of bromine, affecting its chemical properties and applications.
1-(5-Nitro-1,3-thiazol-2-yl)cyclohexanecarbonitrile: The presence of a nitro group introduces different electronic effects and reactivity
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H11BrN2S |
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Molecular Weight |
271.18 g/mol |
IUPAC Name |
1-(5-bromo-1,3-thiazol-2-yl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C10H11BrN2S/c11-8-6-13-9(14-8)10(7-12)4-2-1-3-5-10/h6H,1-5H2 |
InChI Key |
FXONLLATQTVAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C#N)C2=NC=C(S2)Br |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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